2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamides, characterized by the presence of a methoxy group and a trifluoromethyl group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for designing inhibitors targeting various biological pathways.
The compound can be synthesized through various chemical reactions involving substituted benzoic acids and amines. Its synthesis and biological evaluation have been documented in several studies, highlighting its potential therapeutic applications.
2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be classified under:
The synthesis of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the following steps:
The reaction conditions often include:
The molecular structure of 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can be represented as follows:
The structural analysis reveals:
The compound can undergo several chemical reactions typical for benzamides, including:
Reactions involving this compound are often sensitive to conditions such as pH and temperature, which can affect yields and product distributions.
The mechanism of action for compounds similar to 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide generally involves interaction with specific biological targets such as enzymes or receptors.
While specific data on this compound's mechanism is limited, it is hypothesized that its structural features allow it to fit into active sites of target proteins, potentially inhibiting their activity.
2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable target for further research in medicinal chemistry.
2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide belongs to the N-arylbenzamide class of organic compounds, distinguished by a benzoyl group linked to an aniline derivative via an amide bond. The systematic IUPAC name, 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide, precisely defines its molecular architecture: a benzamide ring with a methoxy (-OCH₃) substituent at the ortho position (carbon 2), connected to a 3-(trifluoromethyl)phenyl group through the nitrogen atom of the amide linkage. The trifluoromethyl (-CF₃) group at the meta position of the aniline ring introduces significant electronic perturbation, enhancing lipophilicity and steric bulk .
The compound’s planar benzamide core facilitates π-stacking interactions, while the amide bond serves as a hydrogen-bond donor/acceptor, critical for target engagement. The trifluoromethyl group, with its high electronegativity and lipid solubility, enhances membrane permeability and bioavailability—properties leveraged in rational drug design. Spectroscopic identifiers include characteristic IR absorptions for amide carbonyl (∼1650–1680 cm⁻¹), aromatic C=C (∼1480–1600 cm⁻¹), and C-F (1000–1400 cm⁻¹) stretches [2] .
Table 1: Structural and Physicochemical Properties of 2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₅H₁₂F₃NO₂ | PubChem [2] |
Molecular Weight | 295.26 g/mol | PubChem |
CAS Number | 25331-53-7 | ChemicalBook |
Density (Predicted) | 1.307 ± 0.06 g/cm³ | Computational |
Boiling Point (Predicted) | 308.3 ± 42.0 °C | Computational |
pKa (Predicted) | 13.09 ± 0.70 | Computational |
Benzamide derivatives gained prominence in the mid-20th century as synthetic scaffolds for pharmacological exploration. Early research focused on simple N-arylbenzamides as analgesics and anti-inflammatory agents. The strategic incorporation of meta-trifluoromethylphenyl groups emerged in the 1970s–1980s, capitalizing on the -CF₃ group’s ability to improve metabolic stability and binding affinity. This period saw trifluoromethylated benzamides investigated for antimicrobial and anticancer applications, though with limited clinical success [7].
A pivotal shift occurred in the 2000s with the discovery of benzamides as allosteric activators of metabolic enzymes like glucokinase (GK). Studies demonstrated that 3,5-disubstituted benzamides could enhance GK activity, a mechanism relevant to type 2 diabetes (T2D) management. While 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide itself was not a primary clinical candidate, its structural framework contributed to understanding structure-activity relationships (SAR) in this class. For instance, analogous compounds featuring ortho methoxy and meta electron-withdrawing groups showed enhanced GK activation due to optimized hydrogen bonding and hydrophobic interactions within the allosteric site [5].
Synthetic methodologies evolved alongside biological screening. Early routes relied on Schotten-Baumann acylation of 3-(trifluoromethyl)aniline with o-methoxybenzoyl chloride. Advances in catalysis later enabled milder, higher-yielding approaches, such as palladium-catalyzed aminocarbonylation. The commercial availability of this compound (e.g., from suppliers like Alfa Aesar and Energy Chemical) reflects its established role as a building block for complex pharmacophores, including benzimidazole-based therapeutics [7].
2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide epitomizes rational molecular design to enhance pharmacokinetic and pharmacodynamic properties. Its significance arises from three key attributes:
Table 2: Pharmacological Relevance of Benzamide Derivatives Analogous to 2-Methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
Compound Class | Biological Activity | Key Findings | Reference |
---|---|---|---|
3,5-Disubstituted benzamides | Glucokinase activation | Compounds 5c, 5f, 6e showed EC₅₀ < 0.5 μM; enhanced glucose uptake in hepatocytes. | BMC Chemistry [5] |
Benzimidazole-benzamides | Antimicrobial/Anticancer | Hybrids exhibited MIC ≤ 12.5 µg/ml against S. aureus and E. coli. | Frontiers [7] |
Sulfamoyl-benzamides | Enzyme inhibition | Target carbonic anhydrase; IC₅₀ improvements linked to -CF₃ positioning. | Evitachem |
In diabetes research, this compound’s derivatives address a critical need for non-insulin therapies. GK activators like piragliatin and AZD1656 reached Phase II trials, validating the benzamide scaffold’s potential. Although challenges like hypoglycemia risk persist, structural refinements—informed by analogs such as 2-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide—continue to drive innovation [5].
Furthermore, the scaffold is integral to developing kinase inhibitors and antimicrobial agents. Hybridization with benzimidazole or thiazole rings yields multifunctional molecules with enhanced target affinity. For instance, (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide demonstrates inhibitory activity against bacterial pathogens, underscoring the pharmacophore’s adaptability [7].
Table 3: Key Benzimidazole and Benzamide Derivatives in Clinical or Preclinical Development
Compound Name | Structure Features | Therapeutic Area | Development Status |
---|---|---|---|
Omeprazole | Benzimidazole-pyridine | Antiulcerant | Marketed |
Telmisartan | Benzimidazole-biphenyl | Antihypertensive | Marketed |
Piragliatin (RO4389620) | 3,5-Disubstituted benzamide | Type 2 diabetes (GKA) | Phase II (discontinued) |
Analogous research compounds | ortho-methoxy/meta-CF₃ benzamide | Diabetes/Infectious diseases | Preclinical |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1